molecular formula C14H29NO2 B3053318 Ethyl 12-aminododecanoate CAS No. 53005-23-5

Ethyl 12-aminododecanoate

Cat. No.: B3053318
CAS No.: 53005-23-5
M. Wt: 243.39 g/mol
InChI Key: PATUZIMYRRFICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 12-aminododecanoate is a chemical compound with the molecular formula C14H29NO2 and a molecular weight of 243.39 g/mol . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of this compound involves a two-step process. The first step involves the preparation of methyl 11-cyano-9-undecenoate or 12-cyano-9-dodecenoate by cross metathesis of methyl oleate with either allyl cyanide or homoallyl cyanide . The second step involves the hydrogenation of all the unsaturation of the two intermediates to deliver the final products .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, it is known to be used in various chemical reactions . More research would be needed to provide a detailed analysis of its chemical reactions.

Scientific Research Applications

Corrosion Inhibition

Ethyl 12-aminododecanoate, also known as 12-aminododecanoic acid (AA), has been studied for its role in corrosion inhibition. Ghareba and Omanovic (2010, 2011) investigated the inhibitory effects of AA on the corrosion of carbon steel in CO2-saturated hydrochloric acid. They found that AA acts as a mixed-type inhibitor with a high efficiency, forming a self-assembled monolayer (SAM) on the steel surface, providing a hydrophobic barrier against corrosion. This SAM is amorphous due to the heterogeneity of the steel surface. The adsorption of AA onto the carbon steel surface was spontaneous and reversible, with a calculated standard Gibbs energy of adsorption of -28 kJ mol−1 (Ghareba & Omanovic, 2010), (Ghareba & Omanovic, 2011).

Nanocomposite Fabrication

Nanocomposites based on polyamide-12 (PA-12) and layered silicates have been synthesized and analyzed. Hoffmann et al. (2000) used aminododecanoic acid as a swelling agent in these nanocomposites. This resulted in the chemical bonding of exfoliated silicate layers to the PA-12 matrix. The rheological behavior of these nanocomposites differs significantly from that of pure PA-12 matrices, indicating a strong influence of the aminododecanoic acid modification (Hoffmann et al., 2000).

Biosynthesis of Nylon 12 Monomer

ω-Aminododecanoic acid, a monomer for Nylon 12, has been biosynthesized from renewable sources. Ahsan et al. (2018) developed a method for the biosynthesis of ω-aminododecanoic acid using artificial self-sufficient P450s. This method is attractive for the polymer industry due to its renewable nature and efficiency. The biosynthesis process was optimized for higher productivity, demonstrating the potential for sustainable production of Nylon 12 monomers (Ahsan et al., 2018).

Surface Modification and Friction Reduction

This compound has been used for surface modification and friction reduction in polymers. Luo et al. (2005, 2004) investigated the effects of covalently bound 12-aminododecanamide on the surface coefficient of friction (COF) of ethylene–acrylic acid copolymer films. The modification process involved grafting 12-aminododecanoic acid to the film surface and subsequent amidation. This treatment significantly reduced the kinetic COF of the films, demonstrating the potential of aminododecanoic acid derivatives in modifying surface properties of polymers (Luo et al., 2005), (Luo et al., 2004).

Future Directions

The future directions of Ethyl 12-aminododecanoate involve its potential use in the production of nylon 12 and nylon 13 from renewable sources like methyl oleate, an ester of an abundant and renewable natural fatty acid present in vegetable oil or microalgae . This represents a significant step towards sustainable and environmentally friendly chemical production.

Properties

IUPAC Name

ethyl 12-aminododecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATUZIMYRRFICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593138
Record name Ethyl 12-aminododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53005-23-5
Record name Ethyl 12-aminododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 12-aminododecanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 12-aminododecanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 12-aminododecanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 12-aminododecanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 12-aminododecanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 12-aminododecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.